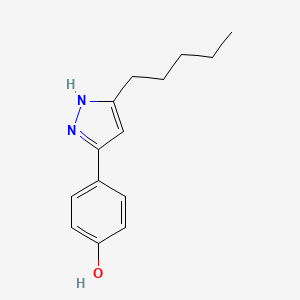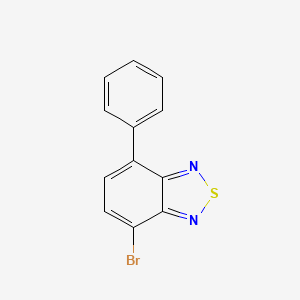
4-Bromo-7-phenyl-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-phenyl-2,1,3-benzothiadiazole is a heterocyclic compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a bromine atom at the 4th position and a phenyl group at the 7th position of the benzothiadiazole ring. Benzothiadiazoles are known for their electron-accepting properties and are widely used in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-phenyl-2,1,3-benzothiadiazole typically involves the bromination of 2,1,3-benzothiadiazole derivatives. One common method is the bromination of 2,1,3-benzothiadiazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and column chromatography is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-7-phenyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form larger conjugated systems.
Reduction Reactions: The benzothiadiazole ring can be reduced under specific conditions to form dihydrobenzothiadiazole derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Products: Various substituted benzothiadiazole derivatives.
Coupling Products: Extended π-conjugated systems and polymers.
Reduction Products: Dihydrobenzothiadiazole derivatives
Applications De Recherche Scientifique
4-Bromo-7-phenyl-2,1,3-benzothiadiazole has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of materials for OLEDs, organic solar cells, and organic field-effect transistors.
Photovoltaics: Employed in the development of photovoltaic materials due to its electron-accepting properties.
Fluorescent Sensors: Utilized in the design of fluorescent sensors for detecting various analytes.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-Bromo-7-phenyl-2,1,3-benzothiadiazole is primarily based on its electron-accepting properties. The compound can interact with electron-donating groups to form donor-acceptor systems, which are crucial for its applications in organic electronics and photovoltaics. The molecular targets and pathways involved include the formation of charge-transfer complexes and the facilitation of electron transport in organic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 4-Bromo-2,1,3-benzothiadiazole
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Uniqueness
4-Bromo-7-phenyl-2,1,3-benzothiadiazole is unique due to the presence of both a bromine atom and a phenyl group, which enhances its electron-accepting properties and makes it suitable for various applications in organic electronics and photovoltaics. The combination of these substituents allows for fine-tuning of the compound’s optoelectronic properties, making it a valuable building block for advanced materials .
Propriétés
Numéro CAS |
830325-98-9 |
|---|---|
Formule moléculaire |
C12H7BrN2S |
Poids moléculaire |
291.17 g/mol |
Nom IUPAC |
4-bromo-7-phenyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C12H7BrN2S/c13-10-7-6-9(8-4-2-1-3-5-8)11-12(10)15-16-14-11/h1-7H |
Clé InChI |
FRVGRMXVSANGMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


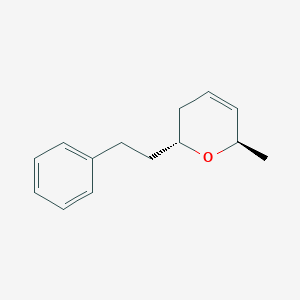

![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
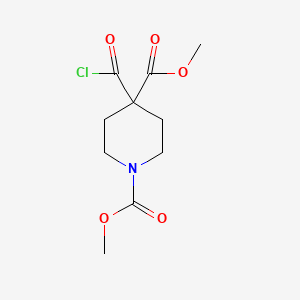

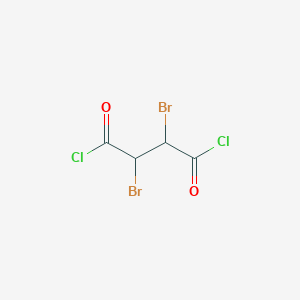

![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)



